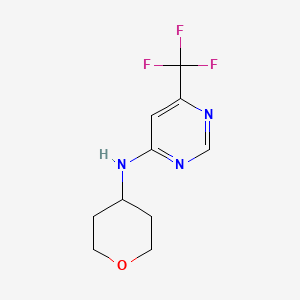

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c11-10(12,13)8-5-9(15-6-14-8)16-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLRVKWGQHNCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxan-4-yl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted values using computational tools (e.g., ChemAxon).

Kinase Inhibition

- N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine : Demonstrated inhibitory activity against mitogen-activated protein kinase kinase kinase 12 (MAP3K12) with an IC₅₀ of 440 nM. The oxan-4-yl group enhances binding via hydrogen bonding with the kinase’s catalytic domain .

- Piperidin-4-yl analogue : Shows stronger GPR119 agonism (EC₅₀ < 10 nM) due to the basic piperidine nitrogen, which improves membrane permeability and receptor interaction .

Pesticidal Activity

Solubility and CNS Penetration

- The oxan-4-yl substituent in N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine improves aqueous solubility (0.12 mg/mL) compared to the piperidin-4-yl analogue (0.08 mg/mL), making it more suitable for oral formulations .

- The isopropyl analogue, while highly soluble (0.20 mg/mL), lacks significant biological activity due to reduced steric bulk and hydrogen-bonding capacity .

Toxicity and Metabolic Stability

- The trifluoromethyl group in all analogues reduces oxidative metabolism, prolonging half-life. However, the oxan-4-yl derivative shows lower CYP3A4 inhibition (IC₅₀ > 50 μM) compared to the piperidin-4-yl analogue (IC₅₀ = 10 μM), suggesting a safer profile .

- Isopropyl and benzyl-oxadiazole derivatives exhibit higher hepatic clearance in vitro, limiting their in vivo utility .

Biological Activity

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is characterized by:

- Molecular Formula : C10H10F3N3O

- Structural Features :

- A pyrimidine ring substituted with a trifluoromethyl group at the 6-position.

- An oxan-4-yl moiety , which contributes to its pharmacological properties.

The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with biological targets.

The biological activity of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine primarily involves its role as an inhibitor of specific protein interactions. Notably, it has shown potential in targeting the menin-mixed lineage leukemia (MLL) interaction, which is significant in certain cancers. This interaction is crucial for the regulation of gene expression involved in cell proliferation and differentiation.

Target Interactions

Research indicates that this compound interacts with several biological targets, including:

- Enzymes involved in cancer pathways.

- Proteins associated with cellular signaling.

Further studies are necessary to fully elucidate its mechanism and identify additional targets .

In Vitro Studies

In vitro studies have demonstrated that N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in leukemia cells through specific signaling pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(oxan-4-yl)pyrimidin-4-amine | Lacks trifluoromethyl group | Moderate activity |

| 6-(trifluoromethyl)pyrimidin-4-amine | Lacks oxan-4-yl group | Limited specificity |

The unique combination of both oxan and trifluoromethyl groups in N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine provides distinct advantages in terms of binding affinity and specificity for its targets compared to these analogs.

Applications in Drug Development

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is being explored for multiple applications, including:

- Cancer Therapy : As a potential therapeutic agent targeting specific oncogenic pathways.

- Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in tumor growth.

- Pharmaceutical Research : Used as a building block in the synthesis of more complex pharmacologically active compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine and related pyrimidine derivatives?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by refluxing intermediates (e.g., chloromethyl pyrimidines) with amines in chloroform, followed by purification via silica gel chromatography using CHCl₃ as an eluent . Key steps include optimizing reaction time (e.g., 5 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of pyrimidine to amine). Yield improvements (up to ~79%) are achieved through crystallization from methanol .

Q. How is X-ray crystallography applied to resolve structural conformations of trifluoromethyl-pyrimidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine dihedral angles between aromatic rings, which influence molecular packing and reactivity. For example, in related compounds, dihedral angles between pyrimidine and phenyl rings range from 5.3° to 79.7°, indicating variable coplanarity . Software like SHELXL refines anisotropic displacement parameters (ADPs) and handles disordered groups (e.g., CF₃ moieties split across two positions with occupancy factors of 0.853 and 0.147) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ 6.8–7.8 ppm) and confirms substitution patterns .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <1 ppm error) .

- IR Spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., disordered CF₃ groups) be resolved during refinement?

- Methodological Answer :

- Use PART commands in SHELXL to model split positions for disordered atoms .

- Apply ISOR restraints to anisotropic displacement parameters (ADPs) for low-occupancy atoms (e.g., minor CF₃ conformers) to prevent overfitting .

- Validate using residual density maps (e.g., Δρ < 0.3 eÅ⁻³) .

Q. What strategies improve synthetic yields of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine under scaled-up conditions?

- Methodological Answer :

- Solvent Optimization : Replace chloroform with DMF or THF to enhance solubility of bulky intermediates .

- Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach oxane rings .

- Flow Chemistry : Use continuous flow reactors to reduce reaction time and improve reproducibility .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

- Methodological Answer :

- N–H⋯N Hydrogen Bonds : Stabilize dimer formation (e.g., bond lengths ~2.8–3.0 Å, angles ~160–170°) .

- C–H⋯π Interactions : Contribute to layered packing, observed in crystal structures with centroid distances of 3.5–3.7 Å .

- Torsion Angle Analysis : Dihedral angles >70° between pyrimidine and CF₃-phenyl groups suggest steric hindrance limiting π-π stacking .

Q. What computational approaches are used to predict biological target interactions for trifluoromethyl-pyrimidine derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes like acetylcholinesterase (AChE) using AutoDock Vina. For example, derivatives with 5-(trifluoromethyl) groups show docking scores comparable to flufenerim (ΔG ~-9 kcal/mol) .

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C4 of pyrimidine) prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.